![molecular formula C19H16N2O4S B2415017 Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate CAS No. 324538-39-8](/img/structure/B2415017.png)
Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate involves reacting ethyl bromopyruvate and thiourea . The product, Ethyl 2-aminothiazole-4-carboxylate, is collected as off-white precipitates .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate is characterized by FTIR and NMR (1H and 13C) . The compound has a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been synthesized and tested for their antioxidant properties. For instance, a series of 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives showed promising superoxide anion scavenging activity .
Antimicrobial Activity
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, which is an antimicrobial drug .
Antiretroviral Activity
Ritonavir, an antiretroviral drug, contains a thiazole ring. It is used in the treatment of HIV/AIDS .
Antifungal Activity
Abafungin is an antifungal drug that contains a thiazole ring .
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promising antitumor and cytotoxic activities. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer cell line .
Anti-inflammatory & Analgesic Agents
2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-inflammatory & analgesic agents .
Antidiabetic Activity
Thiazole derivatives have also been studied for their potential antidiabetic activity .
Neuroprotective Activity
Thiazole derivatives have been associated with neuroprotective activity, contributing to the normal functioning of the nervous system .
Mechanism of Action
Target of Action
Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . .
Mode of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been known to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 2-[(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-2-24-18(23)16-12-26-19(20-16)21-17(22)13-8-10-15(11-9-13)25-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSRJMARWXMMEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate |
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